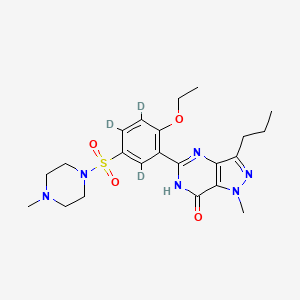
Sildenafil-d3-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sildenafil-d3-1, also known as deuterated sildenafil, is a deuterium-labeled analog of sildenafil. It is primarily used as an internal standard for the quantification of sildenafil in various analytical applications. The compound is a potent inhibitor of phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow in the corpus cavernosum and pulmonary vasculature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sildenafil-d3-1 involves the incorporation of deuterium atoms into the sildenafil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of sildenafil, followed by the selective deuteration of specific positions on the molecule. Common reagents used in these reactions include deuterated solvents and deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .
化学反应分析
Types of Reactions
Sildenafil-d3-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield deuterated analogs of sildenafil with different functional groups .
科学研究应用
Sildenafil-d3-1 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify sildenafil and its metabolites.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of sildenafil.
Medicine: Used in clinical research to understand the effects of sildenafil on various physiological processes.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing sildenafil
作用机制
Sildenafil-d3-1 exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to the relaxation of smooth muscle cells in the corpus cavernosum and pulmonary vasculature. This results in increased blood flow and improved erectile function or reduced pulmonary arterial pressure .
相似化合物的比较
Similar Compounds
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Udenafil: A PDE5 inhibitor used for the treatment of erectile dysfunction and pulmonary arterial hypertension.
Uniqueness
Sildenafil-d3-1 is unique due to its deuterium labeling, which provides several advantages in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric measurements, making it an ideal internal standard for the quantification of sildenafil .
属性
分子式 |
C22H30N6O4S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC 名称 |
1-methyl-3-propyl-5-[2,4,5-trideuterio-6-ethoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i8D,9D,14D |
InChI 键 |
BNRNXUUZRGQAQC-YWZPVOOSSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1OCC)C2=NC3=C(C(=O)N2)N(N=C3CCC)C)[2H])S(=O)(=O)N4CCN(CC4)C)[2H] |
规范 SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


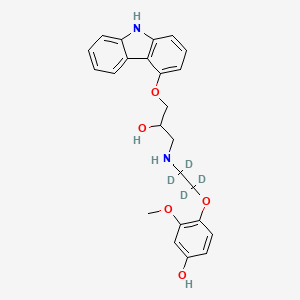
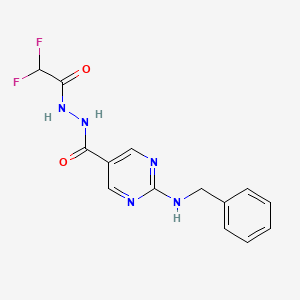

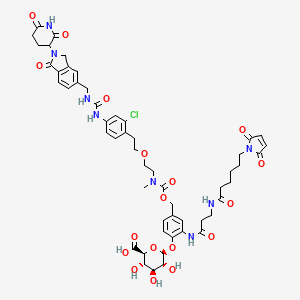

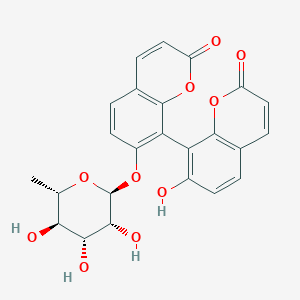
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
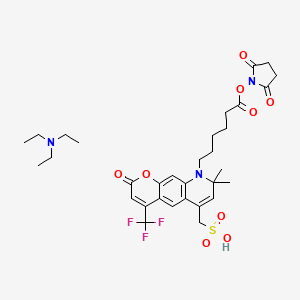
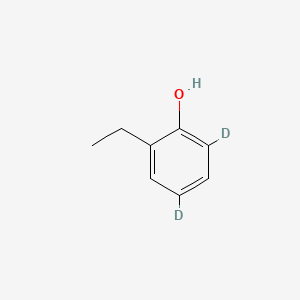
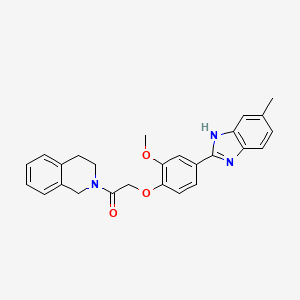
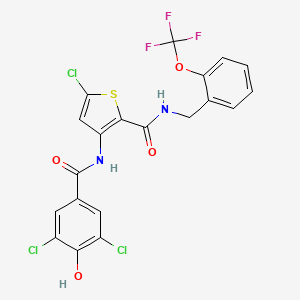
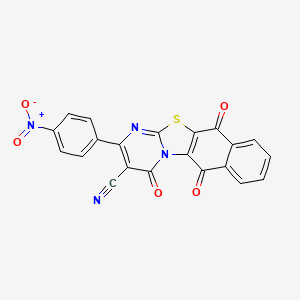
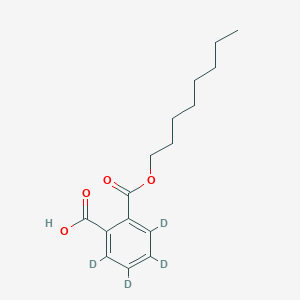
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
